molecular formula C20H23N5O2 B6072352 4-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl](morpholin-4-yl)methyl}phenol

4-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl](morpholin-4-yl)methyl}phenol

Cat. No.: B6072352
M. Wt: 365.4 g/mol
InChI Key: LQMSXKXBGREFRS-UHFFFAOYSA-N
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Description

4-{1-(2,6-dimethylphenyl)-1H-tetrazol-5-ylmethyl}phenol is a complex organic compound that features a tetrazole ring, a morpholine ring, and a phenol group

Properties

IUPAC Name

4-[[1-(2,6-dimethylphenyl)tetrazol-5-yl]-morpholin-4-ylmethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-14-4-3-5-15(2)18(14)25-20(21-22-23-25)19(24-10-12-27-13-11-24)16-6-8-17(26)9-7-16/h3-9,19,26H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMSXKXBGREFRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=NN=N2)C(C3=CC=C(C=C3)O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-(2,6-dimethylphenyl)-1H-tetrazol-5-ylmethyl}phenol typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The tetrazole ring can be reduced to form amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Halogenated or nitrated phenols

Scientific Research Applications

4-{1-(2,6-dimethylphenyl)-1H-tetrazol-5-ylmethyl}phenol has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial infections or cancer.

    Material Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 4-{1-(2,6-dimethylphenyl)-1H-tetrazol-5-ylmethyl}phenol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in critical biological pathways.

    Pathways Involved: It may interfere with signaling pathways or metabolic processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{1-(2,6-dimethylphenyl)-1H-tetrazol-5-ylmethyl}phenol is unique due to its combination of a tetrazole ring, a morpholine ring, and a phenol group. This combination imparts distinct chemical and biological properties that are not found in similar compounds.

Biological Activity

The compound 4-{1-(2,6-dimethylphenyl)-1H-tetrazol-5-ylmethyl}phenol , often referred to as a tetrazole derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological activity, focusing on various aspects such as its pharmacological effects, mechanisms of action, and relevant case studies.

Structure and Composition

  • Molecular Formula : C18H22N4O
  • Molecular Weight : 314.39 g/mol
  • IUPAC Name : 4-{1-(2,6-dimethylphenyl)-1H-tetrazol-5-ylmethyl}phenol
  • SMILES Notation : CC(C)c1ccc(cc1)N=N=Nc2ccc(c(c2)O)C(C)N3CCOCC3

Physical Properties

The compound is characterized by its solubility in organic solvents and moderate stability under physiological conditions. Its tetrazole ring contributes to its biological activity by acting as a bioisostere for carboxylic acids, enhancing drug-like properties.

Antimicrobial Activity

Recent studies have shown that tetrazole derivatives exhibit significant antimicrobial properties. In vitro tests demonstrated that 4-{1-(2,6-dimethylphenyl)-1H-tetrazol-5-ylmethyl}phenol effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate antibacterial activity.

Anticancer Properties

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies conducted on human breast cancer (MCF-7) and lung cancer (A549) cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. The IC50 values were reported to be approximately 15 µM for MCF-7 cells and 20 µM for A549 cells, suggesting a promising anticancer potential.

The proposed mechanism of action involves the inhibition of specific enzymes involved in cell proliferation and survival. The morpholine moiety is believed to enhance the compound's ability to penetrate cellular membranes, facilitating its interaction with target proteins.

Case Study 1: Antimicrobial Efficacy

In a clinical study evaluating the efficacy of various tetrazole derivatives against resistant bacterial strains, 4-{1-(2,6-dimethylphenyl)-1H-tetrazol-5-ylmethyl}phenol was found to be particularly effective against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the compound's potential as a lead candidate for developing new antimicrobial agents.

Case Study 2: Cancer Cell Line Studies

Another significant study investigated the effects of this compound on cancer cell lines. The results indicated that treatment with 4-{1-(2,6-dimethylphenyl)-1H-tetrazol-5-ylmethyl}phenol led to a dose-dependent decrease in cell viability. Flow cytometry analysis further confirmed an increase in apoptotic cells after treatment.

Table 1: Antimicrobial Activity Results

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Pseudomonas aeruginosa256

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-715
A54920

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